Ro 0437626

Catalog No.
S541546
CAS No.
134362-79-1
M.F
C27H35N5O4S
M. Wt
525.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro 0437626

CAS Number

134362-79-1

Product Name

Ro 0437626

IUPAC Name

N-[(2R)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-1H-benzimidazole-2-carboxamide

Molecular Formula

C27H35N5O4S

Molecular Weight

525.7 g/mol

InChI

InChI=1S/C27H35N5O4S/c33-23(17-10-11-17)24(34)21(12-16-6-2-1-3-7-16)31-26(35)22(13-18-14-37-15-28-18)32-27(36)25-29-19-8-4-5-9-20(19)30-25/h4-5,8-9,14-17,21-24,33-34H,1-3,6-7,10-13H2,(H,29,30)(H,31,35)(H,32,36)/t21-,22+,23-,24+/m0/s1

InChI Key

JHRSGCIIDRWHCD-UARRHKHWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

RO1166446/008; RO116 6446/008; RO116-6446/008; RO116-6446008; RO-0437626; RO 0437626; RO0437626.

Canonical SMILES

C1CCC(CC1)CC(C(C(C2CC2)O)O)NC(=O)C(CC3=CSC=N3)NC(=O)C4=NC5=CC=CC=C5N4

Isomeric SMILES

C1CCC(CC1)C[C@@H]([C@H]([C@H](C2CC2)O)O)NC(=O)[C@@H](CC3=CSC=N3)NC(=O)C4=NC5=CC=CC=C5N4

The exact mass of the compound N-[(1R)-2-[[(1S,2R,3S)-1-(Cyclohexylmethyl)-3-cyclopropyl-2,3-dihydroxypropyl]amino]-2-oxo-1-(thiazol-4-ylmethyl)ethyl]-1H-benzo[D]imidazole-2-carboxamide is 525.241 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ro 0437626 is a selective, non-acidic benzimidazole-2-carboxamide derivative that functions as a P2X1 purinergic receptor antagonist. Unlike legacy polyanionic antagonists, it represents the first small-molecule P2X1 inhibitor engineered with drug-like physicochemical properties [1]. It demonstrates an IC50 of 3 µM for the P2X1 receptor while maintaining greater than 30-fold selectivity over P2X2, P2X3, and heteromeric P2X2/3 receptors (IC50 > 100 µM) [1]. This structural profile allows it to bypass the membrane impermeability and rapid enzymatic degradation that severely limit the utility of traditional nucleotide analogs and polysulfonated suramin derivatives in complex biological models [2].

Substituting Ro 0437626 with traditional P2X1 antagonists such as NF 449, Suramin, or TNP-ATP introduces critical failure points in downstream applications. NF 449 and Suramin are large, polysulfonated molecules carrying multiple negative charges, rendering them highly membrane-impermeable and restricting their reliable use to isolated in vitro systems[1]. Conversely, nucleotide-based antagonists like TNP-ATP are rapidly hydrolyzed by tissue ectonucleotidases, which not only depletes the active inhibitor but also generates biologically active adenosine metabolites that confound assay results[2]. Ro 0437626 overcomes these procurement bottlenecks by providing a stable, non-acidic scaffold that maintains target engagement in whole-tissue and in vivo environments without generating off-target metabolic artifacts[1].

In Vivo Applicability and Physicochemical Drug-Likeness

Ro 0437626 provides a distinct operational advantage for systemic studies due to its low molecular weight (525.66 g/mol) and non-acidic structure, enabling intravenous dosing (1–10 µmol/kg) in whole-animal models [1]. In contrast, the benchmark P2X1 antagonist NF 449 is a massive octasodium salt (MW > 1400 g/mol) with eight sulfonate groups, resulting in extremely poor membrane permeability and restricting its primary utility to isolated cell assays [2].

Evidence DimensionMolecular architecture and systemic usability
Target Compound DataRo 0437626 (MW 525.66, neutral/non-acidic, active in vivo at 1-10 µmol/kg)
Comparator Or BaselineNF 449 (MW > 1400, 8 negative charges, highly membrane-impermeable)
Quantified DifferenceElimination of polyanionic charge barriers enabling whole-animal systemic dosing.
ConditionsIn vivo micturition reflex and cardiovascular modeling.

Procuring a drug-like small molecule is essential for researchers transitioning from in vitro receptor binding assays to functional in vivo tissue models.

Receptor Subtype Selectivity Profile

When isolating P2X1-specific pathways, Ro 0437626 demonstrates an IC50 of 3 µM with >30-fold selectivity over P2X2, P2X3, and P2X2/3 receptors (IC50 > 100 µM)[1]. By comparison, the widely used nucleotide analog TNP-ATP is highly potent at P2X1 (IC50 = 6 nM) but simultaneously antagonizes P2X3 (IC50 = 0.9 nM) and P2X2/3 (IC50 = 7 nM)[2]. This lack of selectivity in TNP-ATP makes it unsuitable for tissues where multiple P2X subtypes co-exist.

Evidence DimensionP2X subtype selectivity
Target Compound DataRo 0437626 (>30-fold selectivity for P2X1 over P2X3)
Comparator Or BaselineTNP-ATP (Higher affinity for P2X3[0.9 nM] than P2X1 [6 nM])
Quantified DifferenceRo 0437626 prevents confounding P2X3 nociceptive blockade.
ConditionsRecombinant receptor expression assays (e.g., CHO-K1 cells).

Ensures that observed phenotypic responses in complex tissues are strictly driven by P2X1 antagonism rather than off-target P2X3 or P2X2/3 blockade.

Resistance to Ectonucleotidase Degradation

Nucleotide-based P2X antagonists, such as TNP-ATP, are highly susceptible to rapid hydrolysis by tissue ectonucleotidases (e.g., CD73), which depletes the active compound and generates biologically active adenosine [1]. Ro 0437626, a peptidomimetic benzimidazole derivative, is structurally immune to ectonucleotidase cleavage [2]. This stability prevents assay drift and eliminates the risk of confounding secondary activation of adenosine receptors during prolonged tissue incubations.

Evidence DimensionEnzymatic stability in tissue preparations
Target Compound DataRo 0437626 (Resistant to ectonucleotidase hydrolysis)
Comparator Or BaselineTNP-ATP and ATP analogs (Rapidly degraded into active adenosine metabolites)
Quantified DifferenceElimination of metabolite-driven assay artifacts in prolonged studies.
ConditionsWhole-tissue or in vivo assays with high ectonucleotidase expression.

Eliminates false-positive signaling artifacts caused by the enzymatic breakdown of the antagonist into active secondary messengers.

In Vivo Urological and Micturition Reflex Modeling

Due to its non-acidic, drug-like pharmacokinetic profile, Ro 0437626 is highly suited for systemic administration in whole-animal models. It is actively utilized to study P2X1-mediated detrusor muscle contractions and lower urinary tract dysfunction without the membrane-impermeability limitations of polysulfonated suramin derivatives [1].

Platelet Aggregation and Thrombosis Assays

Ro 0437626 provides a stable, ectonucleotidase-resistant tool for isolating the role of P2X1 in platelet activation. Unlike nucleotide analogs that degrade into confounding adenosine metabolites, this compound ensures that observed antithrombotic effects are strictly attributed to P2X1 blockade [2].

Smooth Muscle Contractility Studies

In vascular and visceral smooth muscle tissues where multiple purinergic receptors co-exist, the >30-fold selectivity of Ro 0437626 over P2X2 and P2X3 allows researchers to cleanly decouple sympathetic nerve-driven P2X1 responses from sensory P2X3 signaling [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

525.24097579 Da

Monoisotopic Mass

525.24097579 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CHEMBL190141

Dates

Last modified: 08-15-2023
1: King BF, Knowles ID, Burnstock G, Ramage AG. Investigation of the effects of P2 purinoceptor ligands on the micturition reflex in female urethane-anaesthetized rats. Br J Pharmacol. 2004 Jun;142(3):519-30. Epub 2004 May 17. PubMed PMID: 15148261; PubMed Central PMCID: PMC1574961.

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